

# Physical and chemical characteristics of Diethyl benzylphosphonate

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## Compound of Interest

Compound Name: Diethyl benzylphosphonate

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## Diethyl Benzylphosphonate: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physical and chemical characteristics of **Diethyl benzylphosphonate** (CAS No. 1080-32-6). It is intended to be a comprehensive resource for researchers, scientists, and professionals involved in drug development and organic synthesis. This document summarizes key quantitative data, details experimental protocols, and visualizes fundamental chemical processes involving this versatile organophosphorus compound.

## Core Chemical and Physical Properties

**Diethyl benzylphosphonate** is a colorless to light yellow liquid that is widely utilized in organic chemistry.<sup>[1][2]</sup> It is recognized for its role as a key reagent in various synthetic transformations, most notably the Horner-Wadsworth-Emmons reaction.<sup>[1]</sup>

## Structural and General Information

Identifier	Value	Source
IUPAC Name	diethyl (phenylmethyl)phosphonate	[1]
Synonyms	(Diethoxyphosphonomethyl)benzene, Benzylphosphonic acid diethyl ester	[1][3]
CAS Number	1080-32-6	[1][4]
Molecular Formula	C <sub>11</sub> H <sub>17</sub> O <sub>3</sub> P	[1][4]
Molecular Weight	228.22 g/mol	[1][4]
Appearance	Colorless to light yellow liquid	[1][2][3]

## Physical Properties

Property	Value	Conditions	Source
Density	1.095 g/mL	25 °C	[1][5]
Boiling Point	106-108 °C	1 mmHg	[1][2][5]
Refractive Index	n <sub>20/D</sub> 1.497	20 °C	[1][5]
Flash Point	> 112 °C (> 233.6 °F)	[2][6]	
Vapor Pressure	0.00221 mmHg	25 °C	[1]
Melting Point	Not available	[2]	

## Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of **Diethyl benzylphosphonate**. The following data has been reported:

### NMR Spectroscopy

Nucleus	Solvent	Chemical Shift ( $\delta$ ) and Coupling Constants (J)	Source
$^1\text{H}$ NMR	DMSO- $\text{d}_6$	$\delta$ 7.39–7.14 (m, 5H, Ar-H), 3.94 (dq, $\text{JH-P} = 7.9$ Hz, $\text{JH-H} = 7.0$ Hz, 4H, $\text{OCH}_2\text{CH}_3$ ), 3.21 (d, $\text{JH-P} = 21.6$ Hz, 2H, $\text{CH}_2\text{P}$ ), 1.16 (t, $\text{JH-H} = 7.0$ Hz, 6H, $\text{OCH}_2\text{CH}_3$ )	[7][8]
$^{13}\text{C}$ NMR	DMSO- $\text{d}_6$	$\delta$ 132.3 (d, $\text{JC-P} = 9.0$ Hz), 129.7 (d, $\text{JC-P} = 6.6$ Hz), 128.2 (d, $\text{JC-P} = 3.0$ Hz), 126.4 (d, $\text{JC-P} = 3.4$ Hz), 61.3 (d, $\text{JC-P} = 6.5$ Hz), 32.3 (d, $\text{JC-P} = 135.1$ Hz), 16.1 (d, $\text{JC-P} = 5.8$ Hz)	[7][8]
$^{31}\text{P}$ NMR	DMSO- $\text{d}_6$	$\delta$ 26.5	[7][8]
$^{31}\text{P}$ NMR	$\text{CDCl}_3$	$\delta$ 26.0	[7][9]

## Infrared Spectroscopy

Infrared spectroscopy data is available, with techniques such as Attenuated Total Reflectance (ATR-IR) and Fourier-Transform Infrared (FTIR) spectroscopy having been used for its characterization.[4]

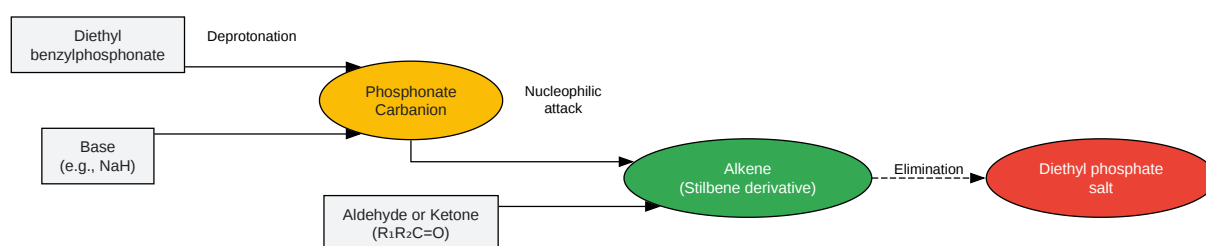
## Chemical Characteristics and Reactivity

**Diethyl benzylphosphonate** is a stable compound under standard conditions.[1] Its primary application in organic synthesis is as a reagent in the Horner-Wadsworth-Emmons reaction, which is a widely used method for the stereoselective formation of carbon-carbon double bonds, particularly for synthesizing stilbene derivatives.[1] It also serves as a reactant in the

cyclization of aryl ethers, amines, and amides and in the investigation of organic light-emitting diodes (OLEDs).<sup>[5][10]</sup>

## Horner-Wadsworth-Emmons Reaction Workflow

The following diagram illustrates the logical workflow of the Horner-Wadsworth-Emmons reaction using **Diethyl benzylphosphonate**.



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Caption: Horner-Wadsworth-Emmons reaction workflow.

## Experimental Protocols

### Synthesis of Diethyl Benzylphosphonate

A common and efficient method for the synthesis of **Diethyl benzylphosphonate** involves the reaction of benzylphosphonic acid with triethyl orthoacetate.<sup>[7][10]</sup>

Materials:

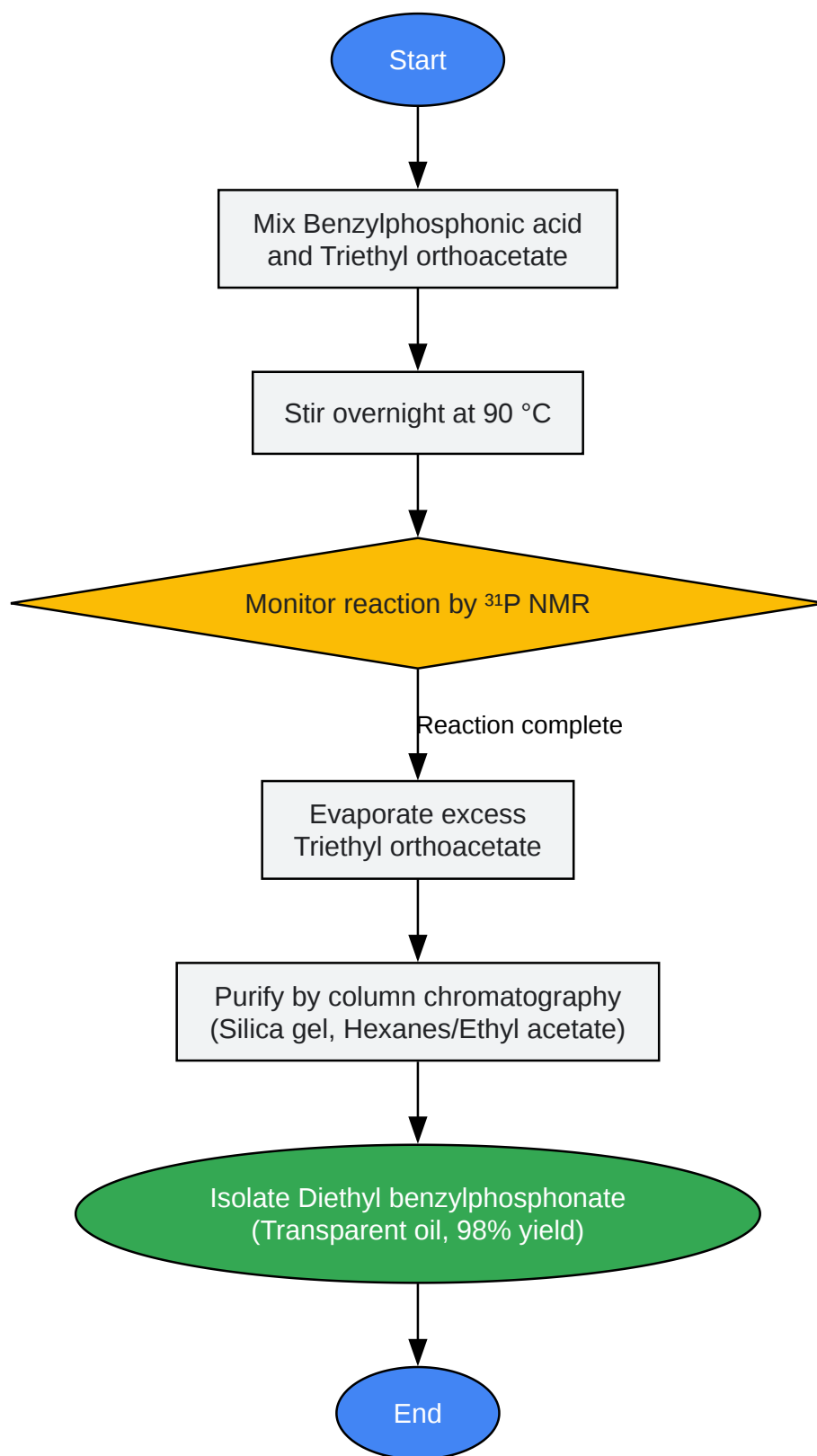
- Benzylphosphonic acid
- Triethyl orthoacetate
- Hexanes

- Ethyl acetate
- Silica gel

Procedure:

- A mixture of benzylphosphonic acid (1 mmol, 172 mg) and triethyl orthoacetate (30 mmol, 5.5 mL) is prepared.[\[7\]](#)[\[10\]](#)
- The mixture is stirred overnight at 90 °C.[\[7\]](#)[\[10\]](#)
- The progress of the reaction is monitored by  $^{31}\text{P}$  NMR spectroscopy.[\[7\]](#)[\[10\]](#)
- Upon completion of the reaction, the excess triethyl orthoacetate is removed by evaporation under reduced pressure.[\[7\]](#)[\[10\]](#)
- The resulting crude product is purified by column chromatography on a short silica gel column using a mixture of hexanes and ethyl acetate as the eluent.[\[7\]](#)[\[10\]](#)
- **Diethyl benzylphosphonate** is isolated as a transparent oil with a reported yield of 98%.[\[7\]](#)[\[10\]](#)

The following diagram outlines the experimental workflow for the synthesis of **Diethyl benzylphosphonate**.



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Caption: Experimental workflow for the synthesis of **Diethyl benzylphosphonate**.

## Biological Activity

Recent studies have explored the potential antimicrobial properties of **Diethyl benzylphosphonate** and its derivatives.[7] Some derivatives have shown promising activity against bacterial strains such as *Escherichia coli*. [7][11] This suggests a potential for this class of compounds in the development of new antimicrobial agents.[7][12] However, the specific signaling pathways through which these compounds exert their effects are still under investigation.

## Safety and Handling

**Diethyl benzylphosphonate** is considered a combustible liquid. Standard laboratory safety precautions should be followed when handling this compound.

- Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[2][6]
- Handling: Use in a well-ventilated area. Avoid contact with skin and eyes, and prevent inhalation or ingestion.[2][6]
- Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[2][13]
- Incompatible Materials: Strong oxidizing agents.[2]
- Fire Fighting: Use water spray, dry chemical, carbon dioxide, or alcohol-resistant foam to extinguish fires.[6][13][14]

For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.  
[2][6][13]

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